molecular formula C12H24Cl2N2O2 B8145562 Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl

Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl

Cat. No.: B8145562
M. Wt: 299.23 g/mol
InChI Key: OHWTVWSFEZPLIC-UHFFFAOYSA-N
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Description

Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl is a bicyclic piperidine derivative where a methyl ester group is attached to the 4-position of the bipiperidine scaffold. The compound exists as a dihydrochloride (2HCl) salt, enhancing its solubility in aqueous media for pharmaceutical or synthetic applications.

Its synthesis typically involves coupling reactions with piperidine intermediates and subsequent salt formation, as exemplified by analogous ethyl ester derivatives synthesized via HCl treatment .

Properties

IUPAC Name

methyl 1-piperidin-4-ylpiperidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.2ClH/c1-16-12(15)10-4-8-14(9-5-10)11-2-6-13-7-3-11;;/h10-11,13H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWTVWSFEZPLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl typically involves the reaction of 1,4’-bipiperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted bipiperidine compounds.

Scientific Research Applications

Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl, key structural and functional analogs are compared below:

Table 1: Structural and Functional Comparison of Bipiperidine Derivatives

Compound Name Structural Differences Key Properties/Applications References
This compound Methyl ester at 4-position; dihydrochloride salt Discontinued research compound; potential intermediate in drug synthesis
Ethyl [1,4'-bipiperidine]-4-carboxylate 2HCl Ethyl ester at 4-position; dihydrochloride salt Synthesized via HCl treatment of tert-butyl esters; used in antiviral drug development
1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid Carboxylic acid at 4-position; methyl group at 1'-position Molecular weight 226.32; research applications unspecified
Irinotecan hydrochloride trihydrate Complex ester with camptothecin-like structure; monohydrochloride salt Anticancer agent (topoisomerase I inhibitor); marketed drug
Ancriviroc Bromophenyl and pyridinyl substituents CCR5 antagonist; investigated for autoimmune diseases
Pipamperone 4-Oxobutyl-fluorophenyl and carboxamide groups Antipsychotic agent (D2 receptor antagonist)

Key Observations :

Ester vs. Carboxylic Acid :

  • Methyl/ethyl esters (e.g., this compound) are typically prodrug forms or intermediates, whereas carboxylic acid derivatives (e.g., 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid) may exhibit direct biological activity or serve as synthetic precursors .
  • Ethyl esters demonstrate similar synthetic pathways but differ in lipophilicity and metabolic stability compared to methyl esters .

Pharmacological Diversity: Bipiperidine scaffolds are versatile. For example, Irinotecan incorporates the bipiperidine moiety into a topoisomerase inhibitor, while Ancriviroc modifies the scaffold with halogenated aryl groups for CCR5 antagonism . Pipamperone highlights the importance of substituent positioning: its 4'-carboxamide group is critical for antipsychotic activity via dopamine receptor interaction .

Salt Forms and Solubility: Dihydrochloride salts (e.g., this compound) enhance aqueous solubility, crucial for in vitro assays. Monohydrochloride salts (e.g., Irinotecan) are common in marketed drugs for balanced solubility and stability .

Commercial Availability: Unlike Irinotecan or Ancriviroc, this compound is discontinued, limiting its current use despite its structural relevance .

Biological Activity

Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.

  • Chemical Formula : C₁₂H₂₄Cl₂N₂O₂
  • Molecular Weight : 299.23 g/mol
  • CAS Number : 2514948-19-5

Synthesis

The synthesis of this compound typically involves the reaction of 1,4'-bipiperidine with methyl chloroformate. The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The product is purified through recrystallization or chromatography techniques to ensure high purity and yield.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems.

Enzymatic Interactions

Research indicates that this compound may interact with specific enzymes involved in drug metabolism and detoxification processes. For instance, liver carboxylesterase 1 (CES1) and cocaine esterase (CES2) are known to hydrolyze compounds similar to this compound, suggesting its potential role in modulating drug effects and metabolic pathways .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds related to this compound. For example, derivatives of bipiperidine have shown promising results against various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor growth has been documented, indicating its potential as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective properties. Research focusing on its effects on neuronal cells suggests that it could enhance synaptic formation and repair mechanisms. This activity could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study on CES EnzymesDemonstrated that this compound interacts with CES enzymes, influencing drug metabolism .
Antitumor ResearchShowed significant inhibition of tumor growth in mouse models when administered at specific dosages .
Neuroprotection StudyIndicated potential benefits in enhancing synaptic repair processes in neuronal cultures .

Q & A

Q. How can researchers synthesize Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl with high purity, and what critical parameters influence yield?

Methodological Answer:

  • Synthesis Protocol :
    • Intermediate Formation : Start with a bipiperidine backbone, as described for analogous compounds (e.g., ethyl 1,4'-bipiperidine-3-carboxylate 2HCl), using alkylation or condensation reactions under inert conditions .
    • Esterification : Introduce the methyl carboxylate group via nucleophilic substitution or ester exchange, optimizing reaction time (typically 6-12 hours) and temperature (60-80°C) to minimize side products .
    • Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol, ensuring stoichiometric equivalence (2:1 HCl ratio) for dihydrochloride salt formation .
  • Critical Parameters :
    • Solvent Choice : Use aprotic solvents (e.g., dichloromethane) to avoid hydrolysis of the ester group .
    • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) for purity ≥98% .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify bipiperidine backbone signals (δ 2.5-3.5 ppm for piperidine protons) and ester carbonyl resonance (~170 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H21_{21}N2_2O_2$$^{+}·2HCl) .
  • Purity Assessment :
    • HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., acetonitrile/0.1% TFA) to quantify impurities (<0.5%) .
    • Elemental Analysis : Verify chloride content (theoretical ~21.5%) to confirm salt stoichiometry .

Advanced Research Questions

Q. How should researchers design experiments to evaluate CCR5 receptor antagonism for this compound in HIV entry inhibition studies?

Methodological Answer:

  • In Vitro Assays :
    • Binding Affinity : Use competitive radioligand binding assays with 125I^{125}I-labeled CCL5 (RANTES) on CCR5-expressing cell lines (e.g., HEK-293T), calculating IC50_{50} values .
    • Functional Inhibition : Measure calcium flux or GTPγS incorporation in response to CCR5 agonists (e.g., MIP-1β) to assess antagonist potency .
  • Data Interpretation :
    • Compare results to known CCR5 antagonists (e.g., Ancriviroc) to validate mechanism. Discrepancies in IC50_{50} may arise from differences in cell membrane cholesterol content or receptor glycosylation .

Q. How can researchers resolve contradictions in stability data under varying pH conditions during formulation studies?

Methodological Answer:

  • Stability Protocol :
    • Forced Degradation : Expose the compound to buffers (pH 1-12) at 40°C for 14 days, sampling at intervals for HPLC analysis .
    • Degradation Pathways :
  • Acidic Conditions : Hydrolysis of the ester group to carboxylic acid; monitor via loss of parent peak and emergence of degradation products .
  • Basic Conditions : Possible piperidine ring opening; confirm with LC-MS/MS fragmentation patterns .
  • Mitigation Strategies :
    • Optimize formulation pH (~4-6) and use lyophilization to enhance shelf-life .

Q. What strategies identify and quantify related impurities or degradation products in this compound?

Methodological Answer:

  • Impurity Profiling :
    • Synthetic Byproducts : Use LC-HRMS to detect unreacted intermediates (e.g., monoalkylated bipiperidine) or over-alkylated derivatives .
    • Degradation Products : Accelerate stability studies (40°C/75% RH) and compare to reference standards (e.g., Irinotecan-related impurities) .
  • Quantitative Methods :
    • Develop a gradient HPLC method with a calibration curve for known impurities (e.g., ethyl ester analogs), ensuring LOD ≤0.1% .

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